N-(2-hydroxy-5-methylphenyl)benzamide
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Overview
Description
N-(2-hydroxy-5-methylphenyl)benzamide is an organic compound with the molecular formula C14H13NO2 It is known for its unique structural properties, which include a benzamide group attached to a hydroxy-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-5-methylphenyl)benzamide typically involves the reaction of 2-hydroxy-5-methylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-5-methylphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
N-(2-hydroxy-5-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. These interactions are crucial for its biological and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyphenyl)benzamide
- N-(4-hydroxyphenyl)benzamide
- N-(2-hydroxy-5-methylphenyl)-2-methylbenzamide
- N-(2-hydroxy-5-methylphenyl)-4-methylbenzamide
Uniqueness
N-(2-hydroxy-5-methylphenyl)benzamide is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .
Properties
CAS No. |
93-63-0 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13NO2/c1-10-7-8-13(16)12(9-10)15-14(17)11-5-3-2-4-6-11/h2-9,16H,1H3,(H,15,17) |
InChI Key |
NPRCXSMNRVGHSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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